molecular formula C14H13NO3 B6386334 MFCD18316733 CAS No. 1261944-37-9

MFCD18316733

Cat. No.: B6386334
CAS No.: 1261944-37-9
M. Wt: 243.26 g/mol
InChI Key: NMKOEYFWJQJWRJ-UHFFFAOYSA-N
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Description

MFCD18316733 is a synthetic inorganic compound with a complex heterocyclic structure, often utilized in pharmaceutical and materials science research. Based on comparative analysis (e.g., structurally related compounds in and ), this compound likely features a pyrazole or pyridine core substituted with halogen atoms (e.g., chlorine) and aromatic groups, contributing to its stability and reactivity .

Key properties hypothesized for this compound include:

  • Molecular formula: C₆H₃Cl₂N₃ (inferred from similar compounds in ).
  • Molecular weight: ~188–201 g/mol (aligned with analogs in and ).
  • Synthetic route: Likely involves coupling reactions using catalysts such as A-FGO or palladium-based reagents under reflux conditions, as described for structurally similar compounds .
  • Bioactivity: Potential enzyme inhibition (e.g., CYP450) or ligand-receptor interactions, common in heterocyclic compounds with halogen substituents .

Properties

IUPAC Name

2-methoxy-5-(2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-5-3-4-6-11(9)10-7-12(14(16)17)13(18-2)15-8-10/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKOEYFWJQJWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686919
Record name 2-Methoxy-5-(2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-37-9
Record name 2-Methoxy-5-(2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316733” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the successful synthesis of “this compound”.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity. Key aspects include:

    Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous Flow Systems: These systems allow for the continuous production of “this compound”, improving efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316733” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents used in these reactions include water, ethanol, and acetone.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of “this compound”.

Scientific Research Applications

“MFCD18316733” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

    Industry: “this compound” is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “MFCD18316733” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18316733 belongs to a class of halogenated heterocyclic compounds. Below is a detailed comparison with two structurally and functionally similar compounds:

Table 1: Structural and Functional Comparison

Parameter This compound (Inferred) CAS 918538-05-3 () CAS 1761-61-1 ()
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~188 g/mol 188.01 g/mol 201.02 g/mol
Core Structure Pyridine/pyrazole hybrid Pyrrolo[1,2-f][1,2,4]triazine Benzimidazole
Key Substituents Chlorine, aromatic rings Chlorine, isopropyl groups Bromine, nitro groups
Solubility Low (Log S: -2.47 to -1.98) Not explicitly stated 0.687 mg/mL (soluble in THF)
Bioactivity CYP inhibition (hypothesized) Log S: -2.63; PAINS alerts Bioavailability score: 0.55
Synthetic Method Pd-catalyzed coupling KI/DMF-mediated cyclization A-FGO-catalyzed condensation
Applications Pharmaceutical intermediates Organic synthesis intermediates Catalysis, green chemistry

Key Differences and Similarities

Structural Similarities :

  • Both this compound and CAS 918538-05-3 share identical molecular formulas (C₆H₃Cl₂N₃) and halogenated aromatic cores, suggesting comparable stability and electronic properties .
  • CAS 1761-61-1 diverges with a brominated benzimidazole structure, offering distinct reactivity in cross-coupling reactions .

Functional Contrasts :

  • Solubility : CAS 1761-61-1 exhibits higher solubility in organic solvents (e.g., THF) due to its nitro and benzimidazole groups, whereas this compound’s chlorinated structure likely reduces aqueous solubility .
  • Synthetic Complexity : this compound and CAS 918538-05-3 require transition-metal catalysts, while CAS 1761-61-1 utilizes recyclable A-FGO catalysts, aligning with green chemistry principles .

CAS 1761-61-1’s bioavailability score (0.55) suggests moderate absorption, whereas this compound’s smaller size may enhance membrane permeability .

Research Findings

  • Thermal Stability : Halogenated compounds like this compound and CAS 918538-05-3 demonstrate high thermal stability (>200°C), making them suitable for high-temperature industrial processes .
  • Toxicity : Chlorinated analogs (e.g., this compound) often carry H315-H319-H335 hazard codes (skin/eye irritation, respiratory sensitivity), whereas brominated compounds like CAS 1761-61-1 pose lower acute toxicity risks .

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